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Compound of Interest

Compound Name: 3-Ethylcyclopentanone

Cat. No.: B081463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Ethylcyclopentanone (CAS No: 10264-55-8, Molecular Formula: C₇H₁₂O). The document

details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in clearly structured tables, supplemented by interpretative

analysis. A logical workflow for the spectroscopic analysis of such a compound is also provided

in a visual format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 3-Ethylcyclopentanone are not readily available in

publicly accessible spectroscopic databases. Therefore, the following data is predicted based

on established principles of NMR spectroscopy and typical chemical shifts for similar structural

motifs. These predictions are intended to serve as a reference guide for spectral interpretation.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-Ethylcyclopentanone would exhibit distinct signals

corresponding to the different proton environments in the molecule. The protons on the carbon

adjacent to the carbonyl group are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Ethylcyclopentanone
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ha 0.95 Triplet 3H

Hb 1.45 Multiplet 2H

Hc 1.80 - 2.10 Multiplet 1H

Hd, He 2.10 - 2.40 Multiplet 4H

Hf 1.60 Multiplet 2H

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven

carbon atoms in 3-Ethylcyclopentanone. The carbonyl carbon is expected to have the largest

chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethylcyclopentanone

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (C1) 218 - 222

CH₂ (C2) 38 - 42

CH (C3) 35 - 39

CH₂ (C4) 28 - 32

CH₂ (C5) 25 - 29

CH₂ (Ethyl) 24 - 28

CH₃ (Ethyl) 10 - 14

Disclaimer: These are predicted values and may differ from experimental results.
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Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of 3-Ethylcyclopentanone is available from the NIST/EPA

Gas-Phase Infrared Database.[1] The spectrum is characterized by a strong absorption band

corresponding to the carbonyl (C=O) stretch, and several bands in the C-H stretching and

bending regions.

Table 3: Major IR Absorption Bands for 3-Ethylcyclopentanone

Wavenumber (cm⁻¹) Intensity Assignment

~2965 Strong C-H stretch (alkane)

~2875 Medium C-H stretch (alkane)

~1750 Very Strong C=O stretch (ketone)

~1460 Medium C-H bend (CH₂)

~1380 Medium C-H bend (CH₃)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-Ethylcyclopentanone is available from the

NIST Mass Spectrometry Data Center.[2] The mass spectrum shows a molecular ion peak and

several fragment ions resulting from characteristic cleavage patterns of cyclic ketones.

Mass Spectral Data
Table 4: Major Fragment Ions in the Mass Spectrum of 3-Ethylcyclopentanone
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m/z Relative Intensity (%) Proposed Fragment

112 25 [M]⁺ (Molecular Ion)

84 100 [M - C₂H₄]⁺

83 60 [M - C₂H₅]⁺

56 85 [C₄H₈]⁺ or [C₃H₄O]⁺

55 95 [C₄H₇]⁺

41 70 [C₃H₅]⁺

Proposed Fragmentation Pathway
The fragmentation of 3-Ethylcyclopentanone under electron ionization is expected to proceed

through several key pathways, primarily involving the cleavage of the cyclopentanone ring and

the ethyl substituent. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group,

is a common fragmentation mechanism for ketones.

3-Ethylcyclopentanone
(m/z 112)

[M - C₂H₄]⁺
(m/z 84)- C₂H₄ (McLafferty)

[M - C₂H₅]⁺
(m/z 83)

- •C₂H₅

[C₃H₄O]⁺
(m/z 56)

- CO

[C₄H₇]⁺
(m/z 55)

- CO

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation of 3-Ethylcyclopentanone.

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic

data presented. These protocols are based on standard laboratory practices for the analysis of

liquid organic compounds.

NMR Spectroscopy Protocol
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Sample Preparation: A solution of 3-Ethylcyclopentanone (5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to

simplify the spectrum. A wider spectral width (e.g., 0-250 ppm) is used. Due to the low

natural abundance of ¹³C and longer relaxation times, a greater number of scans and a

longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 3-Ethylcyclopentanone, the spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16

to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-

400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
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Sample Introduction: A dilute solution of 3-Ethylcyclopentanone in a volatile organic solvent

(e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is

used to separate the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like 3-Ethylcyclopentanone.
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Caption: A logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Ethylcyclopentanone [webbook.nist.gov]

2. 3-Ethylcyclopentanone [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethylcyclopentanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081463#spectroscopic-data-for-3-
ethylcyclopentanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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